Cas no 1511185-11-7 (4-AZIDO-6-METHOXYPYRIMIDINE)

4-AZIDO-6-METHOXYPYRIMIDINE 化学的及び物理的性質
名前と識別子
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- Pyrimidine, 4-azido-6-methoxy-
- 4-AZIDO-6-METHOXYPYRIMIDINE
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- MDL: MFCD23938365
- インチ: 1S/C5H5N5O/c1-11-5-2-4(9-10-6)7-3-8-5/h2-3H,1H3
- InChIKey: KBZHFUYBQZIEPW-UHFFFAOYSA-N
- SMILES: N(C1=NC=NC(=C1)OC)=[N+]=[N-]
4-AZIDO-6-METHOXYPYRIMIDINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-279716-5.0g |
4-AZIDO-6-METHOXYPYRIMIDINE |
1511185-11-7 | 5.0g |
$1939.0 | 2023-03-01 | ||
Enamine | EN300-279716-1.0g |
4-AZIDO-6-METHOXYPYRIMIDINE |
1511185-11-7 | 1.0g |
$739.0 | 2023-03-01 | ||
Enamine | EN300-279716-10.0g |
4-AZIDO-6-METHOXYPYRIMIDINE |
1511185-11-7 | 10.0g |
$2438.0 | 2023-03-01 | ||
Enamine | EN300-279716-2.5g |
4-AZIDO-6-METHOXYPYRIMIDINE |
1511185-11-7 | 2.5g |
$1531.0 | 2023-09-09 | ||
Enamine | EN300-279716-5g |
4-AZIDO-6-METHOXYPYRIMIDINE |
1511185-11-7 | 5g |
$1939.0 | 2023-09-09 | ||
Enamine | EN300-279716-10g |
4-AZIDO-6-METHOXYPYRIMIDINE |
1511185-11-7 | 10g |
$2438.0 | 2023-09-09 | ||
Enamine | EN300-279716-1g |
4-AZIDO-6-METHOXYPYRIMIDINE |
1511185-11-7 | 1g |
$739.0 | 2023-09-09 |
4-AZIDO-6-METHOXYPYRIMIDINE 関連文献
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
4-AZIDO-6-METHOXYPYRIMIDINEに関する追加情報
4-Azido-6-Methoxypyrimidine: A Comprehensive Overview
4-Azido-6-methoxypyrimidine (CAS No. 1511185-11-7) is a heterocyclic compound with significant potential in various fields of chemistry and biology. This compound, belonging to the pyrimidine family, has attracted considerable attention due to its unique structural features and versatile applications in drug discovery, material science, and synthetic chemistry. The presence of an azide group (-N3) at the 4-position and a methoxy group (-OCH3) at the 6-position imparts distinct chemical and biological properties, making it a valuable molecule for research and development.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 4-azido-6-methoxypyrimidine. Researchers have explored various routes, including microwave-assisted synthesis, to optimize the production process, ensuring high yields and purity. The compound's stability under different reaction conditions has also been thoroughly investigated, highlighting its suitability for diverse chemical transformations.
The structural uniqueness of 4-azido-6-methoxypyrimidine lies in its ability to participate in click chemistry reactions, particularly the azide–alkyne cycloaddition (CuAAC). This reactivity has positioned the compound as a key intermediate in the construction of complex molecular architectures, including bioactive molecules and advanced materials. Its role as a building block in medicinal chemistry has been underscored by its ability to modulate pharmacokinetic properties and enhance drug delivery systems.
Emerging studies have demonstrated the potential of 4-azido-6-methoxypyrimidine in therapeutic applications. For instance, derivatives of this compound have shown promise as inhibitors of key enzymes involved in metabolic disorders and cancer progression. The methoxy group at the 6-position contributes to improved solubility and bioavailability, while the azide group facilitates functionalization for targeted drug delivery systems.
In addition to its biological applications, 4-azido-6-methoxypyrimidine has found utility in materials science. Its incorporation into polymer networks has led to the development of stimuli-responsive materials with applications in sensors and drug delivery systems. The compound's ability to undergo reversible chemical transformations under specific conditions makes it an attractive candidate for smart materials research.
The synthesis of 4-azido-6-methoxypyrimidine typically involves multi-step processes that include nucleophilic substitution, condensation reactions, and functional group transformations. Researchers have optimized these steps to minimize reaction time and maximize product quality. For example, the use of microwave irradiation has significantly accelerated the formation of intermediates, reducing the overall synthesis time.
From a pharmacological perspective, 4-azido-6-methoxypyrimidine exhibits interesting properties that make it a valuable tool in drug discovery efforts. Its ability to act as a scaffold for constructing bioisosteres has facilitated the design of novel therapeutic agents with improved efficacy and reduced toxicity. Furthermore, its role as a precursor for click chemistry-based libraries has expanded its utility in high-throughput screening campaigns.
The versatility of 4-azido-6-methoxypyrimidine is further highlighted by its applications in analytical chemistry. The compound serves as a reliable standard for calibrating analytical instruments used in pharmaceutical quality control. Its well-defined structure and stability under analytical conditions make it an ideal reference material for ensuring accuracy and reproducibility.
In conclusion, 4-Azido-6-Methoxypyrimidine (CAS No. 1511185-11-7) stands out as a multifaceted compound with significant implications across various scientific disciplines. Its unique chemical properties, coupled with advancements in synthetic methodologies and application-oriented research, position it as a key molecule for future innovations in medicine, materials science, and beyond.
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